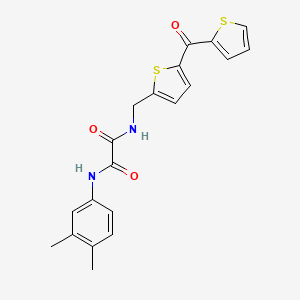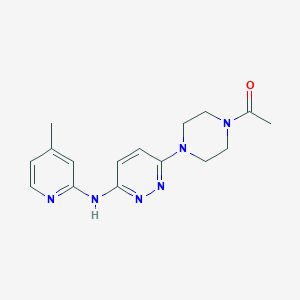
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
There are several reactions that thiophene can undergo. For example, Michael addition and subsequent 5-exo-dig cyclization of 1,6-enynes and potassium sulfide can happen in the presence of CuCl2 to give indenone intermediate .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
Acid-Catalyzed Rearrangements : Research by Mamedov et al. (2016) discusses a novel synthetic approach for the synthesis of di- and mono-oxalamides via acid-catalyzed rearrangement, which could be relevant to the synthesis or functionalization of compounds similar to N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. This method is highlighted for its simplicity and high yield, potentially offering insights into the synthesis or modification of such compounds (Mamedov et al., 2016).
Friedel-Crafts Synthesis : Jagodziński et al. (1986) explored the Friedel-Crafts synthesis involving thiophene and dimethylthiophene with isothiocyanates, leading to N-substituted carbothioamides. This study could provide foundational knowledge for reactions involving thiophene units, which are part of the chemical structure (Jagodziński et al., 1986).
Copper-Catalyzed Coupling Reactions : A study by Chen et al. (2023) revealed an effective ligand for copper-catalyzed coupling reactions, which might be relevant for creating bonds between aryl halides and alkynes in the synthesis of compounds like N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide. This research underscores the utility of copper catalysis in forming complex organic structures (Chen et al., 2023).
Novel Functional Materials
Polythiophene Derivatives : Research into polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units by Tapia et al. (2010) could be indirectly related to the study of compounds like N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide due to the involvement of thiophene units in the synthesis of functional materials. Such studies expand the understanding of thiophene's versatility in material science (Tapia et al., 2010).
Mecanismo De Acción
The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For example, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-12-5-6-14(10-13(12)2)22-20(25)19(24)21-11-15-7-8-17(27-15)18(23)16-4-3-9-26-16/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKYLMNEHKAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)
![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)
![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)
![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)
![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)
